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Introduction: The Phenethylamine Scaffold and the
Significance of the 4-Methoxy Group
The phenethylamine backbone represents a foundational scaffold for a vast array of

neuroactive compounds, from endogenous neurotransmitters like dopamine to a wide range of

pharmaceuticals and research chemicals. The specific pharmacological profile of a

phenethylamine derivative is exquisitely sensitive to the nature and placement of substituents

on its aromatic ring and ethylamine side chain. This guide provides an in-depth comparative

analysis of the structure-activity relationships (SAR) of phenethylamines featuring a methoxy

group at the 4-position of the phenyl ring.

The 4-methoxy moiety serves as a critical starting point for exploring psychedelic and

psychoactive potential. While 4-methoxyphenethylamine (4-MPEA) itself is not considered

psychoactive, its presence is a key feature in many potent serotonergic compounds.
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Understanding how modifications to this basic structure influence receptor affinity, selectivity,

and functional activity is paramount for the rational design of novel therapeutics and research

tools targeting the central nervous system. This guide will deconstruct the SAR of this class,

focusing on the key molecular determinants of activity at serotonin receptors, particularly the 5-

HT₂ₐ subtype, which is the primary target for classic psychedelics.[1][2][3]

Core Structure and Key Modification Points
The fundamental 4-methoxyphenethylamine structure offers several key positions for chemical

modification, each profoundly impacting the molecule's interaction with its biological targets.

Our analysis will systematically explore these modifications.

Phenethylamine Scaffold
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Caption: Key modification points on the 4-methoxyphenethylamine scaffold.

Part 1: The Decisive Role of Phenyl Ring
Substitutions
The substitution pattern on the phenyl ring is arguably the most critical determinant of

psychedelic activity. While the 4-methoxy group is our constant, the addition of other groups,

particularly at the 2 and 5 positions, dramatically "unlocks" high-affinity interactions with the 5-

HT₂ₐ receptor.

The 2,5-Dimethoxy "Psychedelic Switch"
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The addition of a second methoxy group at the 2-position and a third at the 5-position

transforms the inactive 4-MPEA scaffold into the core of the renowned "2C" family of

psychedelics. This 2,5-dimethoxy pattern appears to be optimal for orienting the molecule

within the 5-HT₂ₐ receptor binding pocket.[2][4]

2,4,5-Trimethoxyphenethylamine (2C-O): Despite having the requisite methoxy groups, 2C-O

is reported to be inactive in humans at doses over 300 mg.[5] This suggests that while the

2,5-dimethoxy pattern is necessary, the nature of the 4-substituent is the fine-tuning knob for

potency.

2,4,6-Trimethoxyphenethylamine (Isomescaline/TMPEA-6): This positional isomer of

mescaline and 2C-O is also reported to be inactive in humans at high doses.[5] This

underscores the critical spatial importance of the 2,4,5-substitution pattern for psychedelic

activity. The 2,4,6-substitution pattern leads to compounds that are generally less potent than

their 2,4,5-counterparts.[1]

Fine-Tuning Potency at the 4-Position
With the 2,5-dimethoxy scaffold in place, modifying the 4-position substituent allows for precise

control over receptor affinity and potency. Replacing the 4-methoxy group of 2C-O with small,

lipophilic groups dramatically increases activity.

Causality: Molecular modeling studies suggest that the 4-position substituent protrudes into a

hydrophobic tunnel within the 5-HT₂ₐ receptor, lateral to the main binding site.[6] The ability to

form favorable interactions within this tunnel is a key determinant of agonist potency. Increasing

the length of a 4-position alkyl chain generally increases 5-HT₂ₐ receptor affinity, but in vivo

potency often peaks with two- or three-carbon chains (ethyl or propyl), likely due to

pharmacokinetic factors such as brain penetration.[2][3]
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Compound
4-
Substituent
(X)

5-HT₂ₐ Ki
(nM)

5-HT₂ₐ EC₅₀
(nM)

5-HT₂C Ki
(nM)

Reference

2C-O-2 -OCH₂CH₃ 8 - 1000 16 - 2600 15 - 900 [7]

2C-O-3 -O(CH₂)₂CH₃ 8 - 1000 16 - 2600 15 - 900 [7]

2C-T-2 -SCH₂CH₃
~13.8

(μmol/kg)
N/A N/A [4]

2C-T-7 -S(CH₂)₂CH₃ ~10-30 (mg) N/A N/A [4]

2C-B -Br 8 - 1700 N/A
2.1 - 14 fold

lower
[7]

2C-I -I 8 - 1700 N/A
2.1 - 14 fold

lower
[7]

Note: Data presented as effective dose in mice (μmol/kg) or human psychoactive dose (mg)

where Ki/EC₅₀ values were not available in the cited source.

Part 2: Side-Chain Modifications: The Ethylamine
Backbone
Modifications to the two-carbon chain connecting the phenyl ring to the amine group have

profound effects on pharmacology, often differentiating between phenethylamine and

amphetamine classes.

Alpha (α)-Methylation: The Amphetamine Analogs
Adding a methyl group to the α-carbon (the carbon adjacent to the amine) creates the

corresponding amphetamine derivative. This single modification typically:

Increases Potency: Alpha-methylation often increases psychedelic potency. For example,

2,5-dimethoxy-4-methylamphetamine (DOM) is significantly more potent than its

phenethylamine counterpart, 2C-D.[2]
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Alters Receptor Selectivity: Phenethylamines tend to bind more strongly to the Trace Amine-

Associated Receptor 1 (TAAR1) compared to their amphetamine analogs.[7]

Increases Duration: The α-methyl group provides steric hindrance that protects the molecule

from metabolism by monoamine oxidase (MAO), generally leading to a longer duration of

action.

Comparative Data: Phenethylamines vs. α-Methylamphetamines

Phenethyla
mine

5-HT₂ₐ Ki
(nM)

α-
Methylamp
hetamine

5-HT₂ₐ Ki
(nM)

Potency
Change

Reference

2C-H >1000 2,5-DMA >7500 - [3]

2C-D ~300 DOM 66 Increased [3]

2C-E ~150 DOET ~50 Increased [8]

2C-P ~100 DOPR ~30 Increased [3]

Beta (β)-Carbon Modifications
Modifications at the β-carbon (adjacent to the phenyl ring) are less common but can

significantly alter activity.

β-Hydroxylation/β-Methoxylation: The introduction of a β-methoxy group to a phenethylamine

can abolish its anorectic activity. This highlights that even subtle changes to the side chain

can drastically change the pharmacological profile.

Part 3: The Terminal Amine: A Site for Potentiation
The primary amine is a crucial site for interaction within the receptor binding pocket, typically

forming a salt bridge with a conserved aspartate residue. Modifications at this site can

dramatically enhance affinity and selectivity.

N-Alkylation and N-Benzylation
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N-Alkylation: Simple N-alkylation (e.g., N-methyl, N-ethyl) often has variable effects and can

sometimes decrease potency.

N-Benzylation: In stark contrast, the addition of a benzyl group, particularly a 2-

methoxybenzyl group (creating the "NBOMe" series), can increase 5-HT₂ₐ receptor affinity by

up to 300-fold compared to their primary amine counterparts.[9]

Causality: Molecular modeling and mutagenesis studies reveal the mechanistic basis for this

dramatic increase in potency. The N-benzyl moiety is hypothesized to occupy a secondary

binding pocket, forming a specific interaction with the phenylalanine residue at position 339

(Phe6.51) of the 5-HT₂ₐ receptor.[9] This additional anchor point greatly stabilizes the ligand-

receptor interaction, leading to super-potent agonism.

5-HT₂ₐ Receptor Binding PocketN-Benzyl Phenethylamine
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Caption: Model of N-benzyl phenethylamine interaction with 5-HT₂ₐ receptor residues.

Experimental Protocols
A self-validating system requires robust and reproducible experimental methods. Below are

detailed protocols for the synthesis of a key intermediate and a critical binding assay.

Protocol 1: Synthesis of 2,5-Dimethoxyphenethylamine
(2C-H)
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This protocol outlines a common route to a core intermediate of the 2C-x family.[10]

Workflow Diagram: Synthesis of 2C-H

1,4-Dimethoxybenzene

Friedel-Crafts Acylation
(Chloroacetyl Chloride, Lewis Acid)

α-Chloro-2,5-dimethoxyacetophenone

Amination
(Methenamine)

α-Amino-2,5-dimethoxyacetophenone

Ketone Reduction
(e.g., Hydrazine Hydrate, KOH)

2,5-Dimethoxyphenethylamine (2C-H)

Click to download full resolution via product page

Caption: Synthetic workflow for 2,5-dimethoxyphenethylamine (2C-H).

Step-by-Step Methodology:
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Step A: Friedel-Crafts Acylation:

To a stirred solution of 1,4-dimethoxybenzene (1 part) and an organic solvent in a reaction

vessel, add a Lewis acid catalyst (e.g., AlCl₃).

Slowly add chloroacetyl chloride (1.0-1.5 parts) while maintaining the reaction

temperature.

After the reaction is complete (monitored by TLC), quench the reaction by pouring it into a

mixture of ice and concentrated hydrochloric acid.

Extract the product, α-chloro-2,5-dimethoxyacetophenone, with an organic solvent, wash,

dry, and remove the solvent under reduced pressure.

Step B: Amination:

Dissolve the product from Step A in a suitable solvent (e.g., chloroform) and add

methenamine.

Reflux the mixture until the reaction is complete.

Process the reaction mixture to hydrolyze the intermediate and isolate α-amino-2,5-

dimethoxyacetophenone.

Step C: Reduction:

To a solution of α-amino-2,5-dimethoxyacetophenone (1 part) in a high-boiling solvent like

ethylene glycol, add potassium hydroxide (1.5-2.5 parts) and hydrazine hydrate.

Reflux the mixture for 12-24 hours.

After cooling, pour the mixture into ice water and extract the product with a suitable

solvent (e.g., ethyl acetate).

Wash, dry, and concentrate the organic layer. Purify the final product, 2,5-

dimethoxyphenethylamine, by vacuum distillation.

Protocol 2: 5-HT₂ₐ Receptor Radioligand Binding Assay
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This competitive binding assay is used to determine the binding affinity (Ki) of a test compound.

[8][11][12][13]

Workflow Diagram: Radioligand Binding Assay
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Prepare Receptor Membranes
(e.g., from rat frontal cortex or

cells expressing h5-HT₂ₐ)

Set up Assay Plate (96-well)
- Total Binding Wells

- Non-Specific Binding Wells
- Competition Wells

Add Reagents to Wells:
1. Membranes

2. Buffer or Unlabeled Ligand
3. Test Compound (serial dilutions)

4. Radioligand (e.g., [³H]Ketanserin)

Incubate
(e.g., 60 min at room temp)

Separate Bound/Free Ligand
(Rapid vacuum filtration over

GF/C filter plates)

Wash Filters
(Ice-cold buffer)

Measure Radioactivity
(Scintillation Counting)

Data Analysis
(Calculate IC₅₀ and Ki values)
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Caption: Workflow for a competitive 5-HT₂ₐ receptor radioligand binding assay.
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Step-by-Step Methodology:

Membrane Preparation:

Homogenize tissue (e.g., rat frontal cortex) or cells expressing the human 5-HT₂ₐ receptor

in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and

re-centrifugation.

Resuspend the final pellet in assay buffer. Determine protein concentration using a

standard method (e.g., BCA assay).

Assay Setup:

Assays are performed in a 96-well plate in a final volume of 200-250 µL.

Total Binding: Wells contain membranes, assay buffer, and a fixed concentration of

radioligand (e.g., 0.5 nM [³H]ketanserin).

Non-Specific Binding (NSB): Wells contain membranes, radioligand, and a high

concentration of a known unlabeled ligand (e.g., 1 µM ketanserin) to saturate the

receptors.

Competition: Wells contain membranes, radioligand, and varying concentrations of the test

compound.

Incubation:

Incubate the plate at room temperature (or 30°C) for 60 minutes with gentle agitation to

allow binding to reach equilibrium.

Filtration:

Terminate the incubation by rapidly filtering the contents of each well through a glass fiber

filter plate (e.g., GF/C, presoaked in 0.5% polyethyleneimine to reduce NSB) using a cell

harvester. This separates the receptor-bound radioligand from the free radioligand.
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Wash the filters multiple times with ice-cold wash buffer.

Counting:

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using

a microplate scintillation counter.

Data Analysis:

Calculate specific binding by subtracting the NSB counts from the total binding counts.

Plot the percentage of specific binding against the log concentration of the test compound.

Fit the data using a non-linear regression model to determine the IC₅₀ (the concentration

of test compound that inhibits 50% of specific binding).

Calculate the Ki (binding affinity) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀

/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

References
Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and

related amphetamines. (2025, November 20). PMC. Available from: [Link]

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine

Derivatives for Affinity towards 5-Hydroxytry. (2022, October 13). Semantic Scholar. Available

from: [Link]

Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and

Related Amphetamines. (n.d.). PMC. Available from: [Link]

When small changes make a big difference: the pharmacology of 2,5-

dimethoxyamphetamines with different 4-alkyl substitutions. (2025, November 6). Research

Communities. Available from: [Link]

Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted

Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 16 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10662498/
https://www.semanticscholar.org/paper/Structure%E2%80%93Activity-Relationship-and-Evaluation-of-Kim-Jang/a053c0702651111005f151978d38b5f3d532f741
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6893363/
https://research-communities.springernature.com/posts/when-small-changes-make-a-big-difference-the-pharmacology-of-2-5-dimethoxyamphetamines-with-different-4-alkyl-substitutions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13345981?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acting Serotonin 5-HT2 Receptor Agonist. (2024, April 9). PubMed. Available from: [Link]

The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro

serotonin receptor actions versus in vivo psychedelic-like effects. (2025, November 5). PMC.

Available from: [Link]

Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput

screening using 96-well microfilter plates. (2000, August 15). PubMed. Available from: [Link]

Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine. (n.d.). Google
Patents.

2,4,6-Trimethoxyphenethylamine. (n.d.). Wikipedia. Available from: [Link]

Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52)

with superpotent N-benzyl phenethylamine agonists. (2006, December 15). PubMed.

Available from: [Link]

Exploring a Druggable Hydrophobic Tunnel in the 5-HT2A Receptor with Potent

Phenethylamines. (2025, April 9). ChemRxiv. Available from: [Link]

GC–MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines:

Inverse analogues of the psychoactive 25B-NBOMe drug. (n.d.). ResearchGate. Available

from: [Link]

Molecular modeling and docking studies of human 5-hydroxytryptamine 2A (5-HT2A)

receptor for the identification of hotspots for ligand binding. (n.d.). RSC Publishing. Available

from: [Link]

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Available from:

[Link]

Method for preparing 2,5-dimethoxy phenylethylamine. (n.d.). Google Patents.

(PDF) The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro

serotonin receptor actions versus in vivo psychedelic-like effects. (2025, September 24).

ResearchGate. Available from: [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38593423/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9634710/
https://pubmed.ncbi.nlm.nih.gov/10942220/
https://en.wikipedia.org/wiki/2,4,6-Trimethoxyphenethylamine
https://pubmed.ncbi.nlm.nih.gov/17083193/
https://chemrxiv.org/engage/chemrxiv/article-details/6432a5598555745722513922
https://www.researchgate.net/publication/322891969_GC-MS_analysis_of_N-bromodimethoxybenzyl-2-_3-_and_4-methoxyphenethylamines_Inverse_analogues_of_the_psychoactive_25B-NBOMe_drug
https://pubs.rsc.org/en/content/articlelanding/2012/mb/c2mb25208k
https://www.giffordbioscience.com/wp-content/uploads/2020/09/Radioligand-Binding-Assay-Protocol.pdf
https://www.researchgate.net/publication/363840788_The_4-alkyl_chain_length_of_25-dimethoxyamphetamines_differentially_affects_in_vitro_serotonin_receptor_actions_versus_in_vivo_psychedelic-like_effects
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13345981?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Use of the head‐twitch response to investigate the structure–activity relationships of 4‐thio‐

substituted 2,5‐dimethoxyphenylalkylamine. (2022, November 10). LJMU Research Online.

Available from: [Link]

1 Molecular insights into the modulation of the 5HT2A receptor by serotonin, psilocin, and

the G protein subunit Gqα Niklas Vio. (2024, July 24). bioRxiv. Available from: [Link]

Radioligand binding assays for hu... (n.d.). EMBL-EBI. Available from: [Link]

The origin of 2,5-dimethoxy-4-methylamphetamine (DOM, STP). (n.d.). ResearchGate.

Available from: [Link]

Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and

Related Amphetamines. (2019, November 28). Frontiers. Available from: [Link]

5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. (n.d.).

FR. Available from: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives)
and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

2. communities.springernature.com [communities.springernature.com]

3. The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro
serotonin receptor actions versus in vivo psychedelic-like effects - PMC
[pmc.ncbi.nlm.nih.gov]

4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

5. 2,4,6-Trimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

6. chemrxiv.org [chemrxiv.org]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 16 Tech Support

https://researchonline.ljmu.ac.uk/id/eprint/18129/
https://www.biorxiv.org/content/10.1101/2024.07.22.604670v1
https://www.ebi.ac.uk/chembl/assay_report_card/CHEMBL1909249/
https://www.researchgate.net/publication/338294675_The_origin_of_25-dimethoxy-4-methylamphetamine_DOM_STP
https://www.frontiersin.org/articles/10.3389/fphar.2019.01424/full
https://www.eurofinsdiscoveryservices.com/media/13460/5-ht2a-human-serotonin-gpcr-binding-antagonist-radioligand-leadhunter-assay.pdf
https://www.benchchem.com/product/b13345981?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC12675387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12675387/
https://communities.springernature.com/posts/when-small-changes-make-a-big-difference-the-pharmacology-of-2-5-dimethoxyamphetamines-with-different-4-alkyl-substitutions
https://pmc.ncbi.nlm.nih.gov/articles/PMC12916490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12916490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12916490/
https://researchonline.ljmu.ac.uk/id/eprint/18166/8/Use%20of%20the%20head-twitch%20response%20to%20investigate%20the%20structure-activity%20relationships%20of%204-thio-substituted%202%2C5-dimethoxyphenylalkylamines.pdf
https://en.wikipedia.org/wiki/2,4,6-Trimethoxyphenethylamine
https://chemrxiv.org/doi/10.26434/chemrxiv-2025-s9rhl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13345981?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and
Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput
screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and
Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine - Google
Patents [patents.google.com]

11. giffordbioscience.com [giffordbioscience.com]

12. Assay: Radioligand Binding Assay: Radioligand binding assays for human 5-HT2A
receptor was conducted using the 5-HT2 agonist [125I]DOI as radioligand... - ChEMBL
[ebi.ac.uk]

13. eurofinsdiscovery.com [eurofinsdiscovery.com]

To cite this document: BenchChem. [A Comparative Guide to the Structure-Activity
Relationship of 4-Methoxy-Substituted Phenethylamines]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b13345981/docs#a-comparative-guide-
to-the-structure-activity-relationship-of-4-methoxy-substituted-phenethylamines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6893898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6893898/
https://pubmed.ncbi.nlm.nih.gov/10992048/
https://pubmed.ncbi.nlm.nih.gov/10992048/
https://pubmed.ncbi.nlm.nih.gov/17000863/
https://pubmed.ncbi.nlm.nih.gov/17000863/
https://pubmed.ncbi.nlm.nih.gov/17000863/
https://patents.google.com/patent/CN101311162B/en
https://patents.google.com/patent/CN101311162B/en
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.ebi.ac.uk/chembl/explore/assay/CHEMBL3705112
https://www.ebi.ac.uk/chembl/explore/assay/CHEMBL3705112
https://www.ebi.ac.uk/chembl/explore/assay/CHEMBL3705112
https://www.eurofinsdiscovery.com/catalog/5-ht2a-human-serotonin-gpcr-binding-antagonist-radioligand-leadhunter-assay-fr/135
https://www.benchchem.com/product/b13345981/docs#a-comparative-guide-to-the-structure-activity-relationship-of-4-methoxy-substituted-phenethylamines
https://www.benchchem.com/product/b13345981/docs#a-comparative-guide-to-the-structure-activity-relationship-of-4-methoxy-substituted-phenethylamines
https://www.benchchem.com/product/b13345981/docs#a-comparative-guide-to-the-structure-activity-relationship-of-4-methoxy-substituted-phenethylamines
https://www.benchchem.com/product/b13345981/docs#a-comparative-guide-to-the-structure-activity-relationship-of-4-methoxy-substituted-phenethylamines
https://www.benchchem.com/product/b13345981?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13345981?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 16 / 16 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13345981?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

